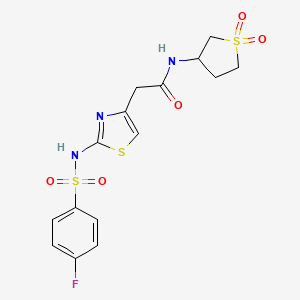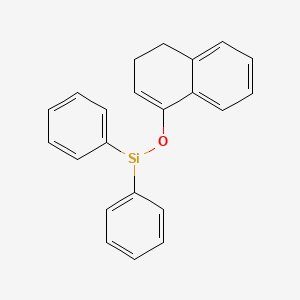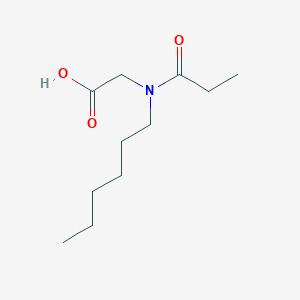
N-Hexyl-N-propanoylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-N-propanoylglycine is a compound that belongs to the class of N-acylglycines These compounds are characterized by the presence of an acyl group attached to the nitrogen atom of glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-propanoylglycine typically involves the reaction of hexylamine with propionic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexylamine+Propionic Anhydride→this compound+By-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-N-propanoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
N-Hexyl-N-propanoylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Hexyl-N-propanoylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-Hexyl-N-propanoylglycine can be compared with other N-acylglycines, such as propionylglycine and hexylglycine. While these compounds share similar structural features, this compound is unique due to its specific acyl and alkyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications.
List of Similar Compounds
- Propionylglycine
- Hexylglycine
- N-Hexyl Laurate
- N-Hexyl-4-mercaptobutanamide
Propriétés
Numéro CAS |
920982-57-6 |
|---|---|
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-[hexyl(propanoyl)amino]acetic acid |
InChI |
InChI=1S/C11H21NO3/c1-3-5-6-7-8-12(9-11(14)15)10(13)4-2/h3-9H2,1-2H3,(H,14,15) |
Clé InChI |
BWOXYYZNMCVOAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CC(=O)O)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)
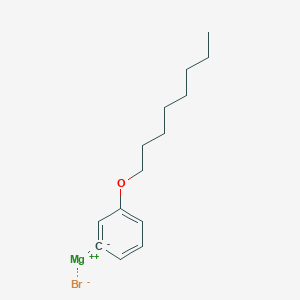

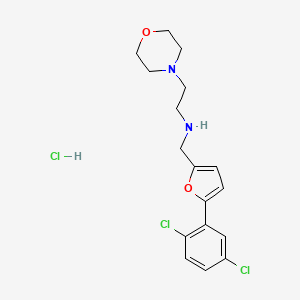
![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)
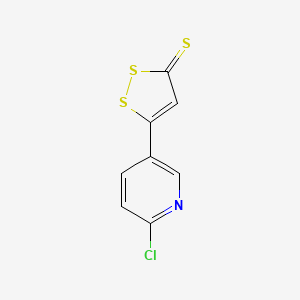
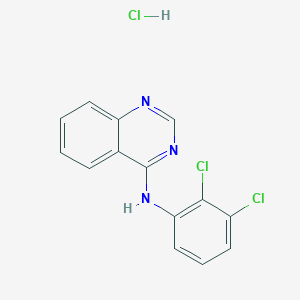

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)
